Cryptanoside A

Description

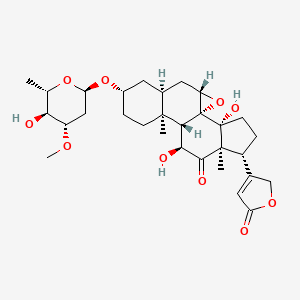

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5S,7S,10S,11S,12S,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZQTHMHTBGLMG-TZUBOXRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Isolation of (-)-Cryptanoside A: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the discovery, isolation, and characterization of (-)-Cryptanoside A, a potent cytotoxic cardiac glycoside epoxide. Sourced from the stems of Cryptolepis dubia, this natural product has demonstrated significant anticancer activity. This guide details the bioassay-guided isolation protocol, structural elucidation methodologies, and mechanism of action. Quantitative data on isolation yield and in vitro cytotoxicity are presented in structured tables, and key experimental and signaling pathways are visualized using diagrams for clarity. This whitepaper is intended for researchers, scientists, and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

Natural products remain a vital source for the discovery of novel therapeutic agents. Among these, cardiac glycosides, a class of steroid-based compounds, have a long history in treating cardiac conditions and are now emerging as promising anticancer agents.[1] Their primary mechanism involves the inhibition of the Na+/K+-ATPase enzyme, a critical ion pump in cell membranes.[1]

(-)-Cryptanoside A is a cardiac glycoside epoxide first identified in Cryptolepis buchanani and later isolated from the stems of Cryptolepis dubia (a synonym), a perennial climbing shrub found in Southeast Asia.[1][2] Bioactivity screening revealed that extracts from this plant were highly cytotoxic to human cancer cell lines, which prompted a bioassay-guided fractionation effort that ultimately led to the isolation of (-)-Cryptanoside A as the major cytotoxic component.[2][3] This guide delineates the scientific journey from initial discovery to the detailed characterization of this promising molecule.

Isolation and Purification Protocol

The isolation of (-)-Cryptanoside A was achieved through a multi-step process involving solvent extraction and chromatographic separation, guided by cytotoxicity assays.

Experimental Protocol

1. Plant Material Collection and Preparation: Mature, thickened stems of Cryptolepis dubia were collected in Laos. The plant material was air-dried and milled into a fine powder to maximize the surface area for extraction.

2. Solvent Extraction: A large batch of the dried, milled stems (1,935 g) was subjected to sequential extraction with methanol (MeOH) at room temperature.[1] The process was repeated five times to ensure exhaustive extraction of the plant material. The resulting methanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

3. Bioassay-Guided Fractionation: The crude extract underwent solvent partitioning. A chloroform (CHCl₃)-soluble fraction was found to be highly cytotoxic against a panel of human cancer cell lines.[2][4] This active fraction was selected for further separation.

4. Chromatographic Purification: The cytotoxic CHCl₃ fraction was subjected to multiple rounds of column chromatography. While specific column parameters are proprietary to the research, a typical workflow for such a separation involves:

-

VLC/Silica Gel Chromatography: Initial fractionation of the active extract using a silica gel column with a gradient solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on polarity.

-

Semi-preparative HPLC: Fractions identified as containing the active compound were pooled and further purified using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., water-acetonitrile or water-methanol gradient).

5. Final Compound: The purification process yielded 35 mg of (-)-Cryptanoside A as a pure compound. The final structure and purity were confirmed through extensive spectroscopic analysis.

Visualization of Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of (-)-Cryptanoside A.

Structural Elucidation

The definitive structure of (-)-Cryptanoside A was determined using a combination of advanced spectroscopic techniques and X-ray crystallography.[1][2][3]

-

Spectroscopic Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provided the carbon-hydrogen framework, while Mass Spectrometry (MS) confirmed the molecular weight and formula.[1] These data identified the compound as a cardiac glycoside epoxide.[2]

-

Single-Crystal X-ray Diffraction: The absolute stereochemistry of the molecule was unambiguously confirmed through single-crystal X-ray diffraction analysis.[1][2][3] The data were collected at low temperature (100 K) using copper radiation, which provided unequivocal proof of the spatial arrangement of all atoms and chiral centers.[1][2][5]

Quantitative Data

The isolation and biological evaluation of (-)-Cryptanoside A yielded key quantitative data summarized below.

Isolation Yield and Physicochemical Properties

| Parameter | Value | Reference |

| Source Material | 1,935 g (dried stems of C. dubia) | [1] |

| Final Yield | 35 mg | [2][4] |

| Percent Yield | ~0.0018% | [1] |

| Molecular Weight | 562.65 g/mol | N/A |

| Appearance | Amorphous colorless powder | [6] |

In Vitro Cytotoxicity Data

(-)-Cryptanoside A exhibited potent cytotoxicity against a range of human cancer cell lines, with greater selectivity for malignant cells over non-malignant cells when compared to the well-known cardiac glycoside, digoxin.[2][3][5]

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |

| HT-29 | Colon | 0.1 - 0.5 | [2][3][4] |

| MDA-MB-231 | Breast | 0.1 - 0.5 | [2][3][4] |

| OVCAR3 | Ovarian | 0.1 - 0.5 | [2][3][4] |

| OVCAR5 | Ovarian | 0.1 - 0.5 | [2] |

| MDA-MB-435 | Melanoma | 0.1 - 0.5 | [2][3][4] |

| FT194 (non-malignant) | Fallopian Tube Epithelial | 1.1 | [2][3][5] |

| Digoxin (control) | vs. FT194 | 0.16 | [2][3][5] |

Mechanism of Action

The primary biological mechanism of (-)-Cryptanoside A is the inhibition of the Na+/K+-ATPase (NKA) pump.[1][2] This action disrupts cellular ion balance, leading to downstream signaling events that culminate in apoptosis (programmed cell death) in cancer cells.[1]

Molecular docking studies have confirmed that (-)-Cryptanoside A binds directly to the NKA enzyme.[1][2] Further investigation revealed that treatment with Cryptanoside A leads to an increased expression of the protein kinase Akt and the p65 subunit of NF-κB, while having no effect on PI3K expression.[2][4][5][7] This suggests a signaling cascade where NKA inhibition triggers specific pro-apoptotic pathways.

Visualization of Signaling Pathway

The diagram below outlines the proposed signaling pathway for the cytotoxic action of (-)-Cryptanoside A.

Conclusion

(-)-Cryptanoside A is a potent natural product isolated from Cryptolepis dubia with significant and selective cytotoxic activity against human cancer cells.[2][3][4] Its discovery through bioassay-guided fractionation, coupled with its well-characterized structure and mechanism of action involving the inhibition of Na+/K+-ATPase, positions it as a valuable lead compound for the development of novel anticancer therapeutics.[1][2] Further preclinical and clinical investigations are warranted to explore its full therapeutic potential.

References

- 1. This compound | 98570-81-1 | Benchchem [benchchem.com]

- 2. The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. The Cytotoxic Cardiac Glycoside (-)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Cryptanoside A

This guide provides a comprehensive overview of the stereochemical analysis and absolute configuration determination of (-)-Cryptanoside A, a cytotoxic cardiac glycoside isolated from the stems of Cryptolepis dubia. The information is based on definitive structural elucidation by single-crystal X-ray diffraction and spectroscopic analysis.

Absolute Configuration and Molecular Structure

The absolute configuration of (-)-Cryptanoside A was unambiguously determined through single-crystal X-ray diffraction analysis.[1][2] This analysis established the complete stereochemistry of the molecule, which was previously not fully resolved by spectroscopic methods alone.

The definitive absolute configuration is (3S, 5S, 7S, 8R, 9S, 10S, 11S, 13R, 14R, 17R, 1'R, 3'S, 4'S, 5'S) .

The steroid core of this compound features a cis-trans-cis ring fusion. The conformations of the individual rings have been characterized as follows[3]:

-

Rings A and C: Chair conformation

-

Ring B: Half-chair conformation

-

Ring D: Envelope conformation

-

Saccharide Ring (L-oleandrose): Chair conformation

The lactone unit attached at C-17 is relatively planar.[3]

Quantitative Data Summary

The stereochemical assignment of this compound is supported by extensive quantitative data from crystallographic and spectroscopic experiments.

Table 1: Optical Rotation and Melting Point

| Parameter | Value | Reference |

| Specific Rotation | [α]²⁰D -28 | [2] |

| Melting Point | 230–231 °C | [2] |

Table 2: Single-Crystal X-ray Crystallographic Data

The absolute structure was confirmed by X-ray diffraction data obtained using copper radiation at a low temperature (100 K).[3] The analysis, using anomalous dispersion (Parson's method), yielded a Flack parameter of 0.034(40), confirming the assigned absolute configuration.[2]

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂O₁₀ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.1668(3) |

| b (Å) | 16.0126(5) |

| c (Å) | 31.0255(9) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 5543.9(3) |

| Z | 8 |

| Temperature (K) | 100(2) |

| Radiation type | Cu Kα |

| Flack Parameter | 0.034(40) |

| R1(F) | 0.0405 |

| wR2(F²) | 0.0947 |

This data represents the crystallographic parameters for the two independent molecules found in the asymmetric unit.

Table 3: Key ¹H NMR Spectroscopic Data

Key proton signals provide insight into the structure and stereochemistry of this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| H-22 (lactone) | 5.85 | br s |

| H-1' (anomeric) | 4.98 | d, J = 8.0 |

| H-16 (epoxide) | 3.28 | - |

| H-17 (epoxide) | 3.12 | - |

Data obtained in a suitable deuterated solvent.[3]

Table 4: Electronic Circular Dichroism (ECD) Data

The ECD spectrum provides information about the chiral environment of the chromophores within the molecule.

| Wavelength (nm) | Sign of Cotton Effect |

| ~280 | Positive |

| ~241 | Positive |

| ~224 | Negative |

| ~203 | Positive |

The positive Cotton effect around 241 nm and the negative effect around 224 nm are correlated with the presence of the 17β lactone unit.

Experimental Protocols

The definitive elucidation of this compound's stereochemistry relied on the following key experimental methodologies.

Single-Crystal X-ray Diffraction Analysis

-

Crystal Preparation: Single crystals of (-)-Cryptanoside A suitable for X-ray diffraction were obtained from a solution.

-

Data Collection: Data were collected on a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector. The crystal was maintained at a low temperature of 100(2) K during data collection.[3] Copper Kα radiation (λ = 1.54178 Å) was used.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².

-

Absolute Configuration Determination: The absolute configuration was determined using anomalous dispersion (Parson's method). The final Flack parameter of 0.034(40) provided an unambiguous assignment of the stereochemistry.[2]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance III 700 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent residual peak, and coupling constants (J) are in Hertz.

-

High-Resolution Mass Spectrometry (HRESIMS): The molecular formula was determined using an Agilent 6530 Accurate-Mass Q-TOF LC/MS system, which provided the high-resolution mass measurement necessary to confirm the elemental composition.

-

Electronic Circular Dichroism (ECD): The ECD spectrum was recorded on a Jasco J-815 CD spectrometer to analyze the chiroptical properties of the molecule.

Visualizations

Logical Workflow for Stereochemistry Determination

The following diagram illustrates the systematic process used to determine the absolute configuration of this compound.

References

An In-depth Technical Guide on the Putative Biosynthetic Pathway of Cryptanoside A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise biosynthetic pathway of Cryptanoside A has not been fully elucidated in the scientific literature.[1] This technical guide presents a putative pathway based on the established biosynthesis of other cardiac glycosides, particularly those with similar structural features.[1][2][3]

Introduction

This compound is a potent cytotoxic cardiac glycoside epoxide that has been isolated from the stems of Cryptolepis dubia.[4][5][6] Structurally, it consists of a steroidal aglycone, sarverogenin, attached to a deoxy sugar moiety, α-L-oleandroside.[6] Like other cardiac glycosides, this compound exerts its biological activity, at least in part, by inhibiting the Na+/K+-ATPase pump, which has made it a subject of interest in cancer research.[5][7][8] Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel derivatives.

The biosynthesis of cardiac glycosides is a complex process that generally involves two major pathways: the formation of the steroidal aglycone and the synthesis of the sugar moieties, followed by a final glycosylation step.[1][9]

Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Biosynthesis of the Aglycone (Sarverogenin) from a cholesterol precursor.

-

Biosynthesis of the Activated Sugar Moiety (TDP-L-oleandrose) .

-

Glycosylation of the aglycone with the sugar.

The steroidal core of cardiac glycosides is derived from cholesterol, which itself is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.[1] The conversion of cholesterol to the specific cardenolide aglycone, sarverogenin, is believed to proceed through a series of enzymatic modifications of a pregnane-type intermediate.

Key Steps:

-

Side-chain cleavage of cholesterol: Cholesterol is converted to pregnenolone.

-

Conversion to Progesterone: Pregnenolone is converted to progesterone, a key intermediate in the biosynthesis of many steroids.[10]

-

Hydroxylations and Oxidations: The progesterone backbone undergoes a series of hydroxylation and oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases, to introduce the hydroxyl groups characteristic of the final aglycone.

-

Formation of the Butenolide Ring: A defining feature of cardenolides is the five-membered lactone ring at the C-17 position. This is thought to be formed from a C2 unit, possibly derived from acetate, being added to a C21 steroid precursor.[10]

-

Epoxide Formation: A key structural feature of this compound is the 7,8β-epoxide ring on the sarverogenin core. This is likely introduced by a specific epoxidase enzyme acting on a late-stage intermediate.[6]

Below is a proposed pathway for the formation of the sarverogenin aglycone.

Caption: Putative biosynthetic pathway of the sarverogenin aglycone.

The sugar attached to this compound is L-oleandrose, a 2,6-dideoxy-3-O-methyl sugar. Deoxy sugars in natural products are typically synthesized from common monosaccharides and are activated as nucleoside diphosphate (NDP) sugars for transfer by glycosyltransferases. The biosynthesis of TDP-L-oleandrose likely starts from glucose-1-phosphate.

Key Steps:

-

Formation of TDP-D-glucose: Glucose-1-phosphate reacts with UTP (or dTTP for TDP sugars) to form the activated sugar.

-

Dehydration: An enzyme, TDP-D-glucose 4,6-dehydratase, removes water to form a 4-keto-6-deoxy intermediate.

-

Deoxygenation and Epimerization: A series of enzymatic reactions, including deoxygenation at the C-2 position and epimerization at C-3 and C-5, would lead to the L-configuration.

-

Methylation: A methyltransferase adds a methyl group at the 3-O position to yield the final TDP-L-oleandrose.

The pathway below is based on the known biosynthesis of similar deoxy sugars like TDP-L-digitoxose.[11][12]

Caption: Putative biosynthetic pathway of the TDP-L-oleandrose sugar moiety.

The final step in the biosynthesis of this compound is the transfer of the L-oleandrose moiety from the activated TDP-L-oleandrose donor to the 3β-hydroxyl group of the sarverogenin aglycone. This reaction is catalyzed by a specific glycosyltransferase (GT).

Sarverogenin + TDP-L-Oleandrose ---(Glycosyltransferase)--> this compound + TDP

This glycosylation step is crucial as the sugar moiety can significantly impact the solubility, stability, and biological activity of the cardiac glycoside.[13]

References

- 1. This compound | 98570-81-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Cytotoxic Cardiac Glycoside (-)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 10. [PDF] Biosynthesis of digitoxin in Digitalis purpurea | Semantic Scholar [semanticscholar.org]

- 11. Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]

Cryptanoside A: A Technical Overview of its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cryptanoside A, a cardiac glycoside with significant cytotoxic and potential anticancer properties. This document details its molecular characteristics, biological functions, and the experimental methodologies used for its characterization.

Core Molecular Data

This compound is a naturally occurring cardiac glycoside epoxide.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₁₀ | [1][2] |

| Molecular Weight | 562.65 g/mol | [1][3] |

| Type of Compound | Steroid, Cardiac Glycoside | [3] |

| Natural Source | Stems of Cryptolepis dubia (also known as Cryptolepis buchananii) | [1][2] |

Biological Activity and Mechanism of Action

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines, including colon (HT-29), breast (MDA-MB-231), ovarian (OVCAR3 and OVCAR5), and melanoma (MDA-MB-435) cells.[2][4][5][6][7] Notably, it exhibits selective toxicity towards malignant cells compared to non-malignant cells.[2][5][6][7]

The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase enzyme.[1][2][4][5][6][7] This inhibition disrupts the cellular ion balance, leading to a cascade of events that can promote apoptosis in cancer cells. Furthermore, this compound has been shown to modulate intracellular signaling pathways, specifically by increasing the expression of Akt and the p65 subunit of NF-κB.[1][2][5][6][7]

Experimental Protocols

The following sections outline the key experimental methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is isolated from the stems of Cryptolepis dubia. The general workflow for its isolation is as follows:

-

Extraction : The dried and ground plant material is subjected to solvent extraction, typically with ethanol. The resulting extract is then partitioned with solvents of increasing polarity, such as n-hexane and dichloromethane (CH₂Cl₂), to separate compounds based on their solubility.

-

Bioassay-Guided Fractionation : The cytotoxic fractions, often found in the dichloromethane-soluble extract, are identified through bioassays against cancer cell lines.

-

Chromatographic Separation : The active fractions are further purified using column chromatography techniques, such as silica gel chromatography, with a gradient elution system (e.g., dichloromethane-methanol).

-

Final Purification : Fractions containing this compound are combined and subjected to further purification steps until the pure compound is obtained as colorless crystals.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic and crystallographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to confirm the molecular formula.

-

Single-Crystal X-ray Diffraction : This technique provides the absolute configuration and three-dimensional structure of the molecule.[2]

Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines are quantified using standard assay protocols. A general procedure is outlined below:

-

Cell Culture : Human cancer cell lines are cultured in an appropriate medium and conditions.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment : Cell viability is measured using a suitable method, such as the MTT assay or by staining with dyes that differentiate between live and dead cells.

-

IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Na+/K+-ATPase Activity Assay

The inhibitory effect of this compound on Na+/K+-ATPase activity can be measured using commercially available kits. The principle of this assay is to quantify the amount of inorganic phosphate or ADP produced from the hydrolysis of ATP by the enzyme. A typical protocol involves:

-

Incubating the Na+/K+-ATPase enzyme with this compound at various concentrations.

-

Initiating the enzymatic reaction by adding ATP.

-

Stopping the reaction after a specific incubation period.

-

Detecting the amount of product formed (ADP or inorganic phosphate) using a colorimetric or luminescent method.

Western Blot Analysis

To investigate the effect of this compound on specific signaling proteins, Western blot analysis is performed. This technique allows for the detection and quantification of proteins of interest. The key steps include:

-

Cell Lysis : Cancer cells treated with this compound are lysed to release their protein content.

-

Protein Quantification : The total protein concentration in the lysates is determined.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is incubated with primary antibodies specific for the target proteins (e.g., Akt, p65 subunit of NF-κB, and a loading control like β-actin).

-

Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.

Signaling Pathway of this compound

The proposed signaling pathway for the cytotoxic effects of this compound is initiated by its binding to and inhibition of the Na+/K+-ATPase. This leads to downstream effects on the Akt and NF-κB signaling pathways.

References

- 1. The Cytotoxic Cardiac Glycoside (-)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. mybiosource.com [mybiosource.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Cryptanoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptanoside A, a cardiac glycoside epoxide isolated from Cryptolepis dubia, has demonstrated significant biological activity, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its cytotoxic properties against various cancer cell lines. The document details the underlying mechanism of action, which involves the inhibition of the Na+/K+-ATPase pump and subsequent modulation of key cellular signaling pathways.[1][2][3][4] Furthermore, this guide presents quantitative data on its bioactivity, detailed experimental protocols for the key assays cited, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation of this compound as a potential therapeutic agent.

Core Biological Activity: Cytotoxicity Against Cancer Cell Lines

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines.[1][2] Notably, it has shown efficacy against colon, breast, ovarian, and melanoma cancer cells, with IC50 values in the sub-micromolar range, comparable to the well-known cardiac glycoside, digoxin.[1][2] An important characteristic of this compound is its selective toxicity towards malignant cells over non-malignant cell lines, suggesting a potential therapeutic window.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | 0.1–0.5 |

| MDA-MB-231 | Breast Cancer | 0.1–0.5 |

| OVCAR3 | Ovarian Cancer | 0.1–0.5 |

| OVCAR5 | Ovarian Cancer | 0.1–0.5 |

| MDA-MB-435 | Melanoma | 0.1–0.5 |

| FT194 | Benign Fallopian Tube Epithelial | 1.1 |

Data sourced from Ren Y, et al. J Nat Prod. 2023.[1]

Mechanism of Action: Na+/K+-ATPase Inhibition and Downstream Signaling

The primary mechanism underlying the biological activity of this compound is the inhibition of the Na+/K+-ATPase enzyme.[1][3] This inhibition disrupts the cellular ion homeostasis, leading to a cascade of events that culminate in apoptosis of cancer cells.

Quantitative Data: Na+/K+-ATPase Inhibition

The inhibitory activity of this compound on Na+/K+-ATPase is summarized in the table below.

| Target | IC50 (µM) |

| Na+/K+-ATPase | 1.2 |

Data sourced from Ren Y, et al. J Nat Prod. 2023.[3]

Signaling Pathway

Inhibition of Na+/K+-ATPase by this compound leads to the activation of the Akt signaling pathway and an increase in the expression of the p65 subunit of NF-κB.[1][2][3] However, it does not appear to affect the expression of PI3K.[1][2][3] This modulation of downstream signaling pathways is believed to contribute to its cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the measurement of the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay.

Materials:

-

Human cancer cell lines (e.g., HT-29, MDA-MB-231, OVCAR3, OVCAR5, MDA-MB-435)

-

Benign/non-malignant cell line (e.g., FT194)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

Incubate the plates for 72 hours.

-

-

MTS Assay and Data Analysis:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 values using non-linear regression analysis.

-

Na+/K+-ATPase Activity Assay

This protocol describes a luminescent ADP detection assay to measure the inhibitory effect of this compound on Na+/K+-ATPase activity.

Materials:

-

Na+/K+-ATPase from porcine cerebral cortex

-

ADP-Glo™ Kinase Assay kit

-

This compound

-

Digitoxin (positive control)

-

ATP

-

Assay buffer

-

96-well plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add 10 µL of 1x Na+/K+-ATPase reaction assay buffer containing ATP.

-

Add 10 µL of varying concentrations of this compound (dissolved in DMSO) or DMSO as a control.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the Na+/K+-ATPase enzyme.

-

Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

-

-

ADP Detection:

-

Stop the enzymatic reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

-

-

Data Analysis:

-

Measure the luminescence using a luminometer.

-

The amount of ADP produced is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

This protocol is for the detection of changes in the expression of Akt and the p65 subunit of NF-κB in cancer cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit monoclonal anti-p-Akt and anti-NF-κB p65

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

β-actin antibody (loading control)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture MDA-MB-231 cells and treat them with this compound (e.g., 0.5 µM) or a vehicle control for 5 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-p-Akt and anti-NF-κB p65) overnight at 4°C. The optimal antibody dilution should be determined empirically (typically in the range of 1:1000 to 1:5000).

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Normalize the expression of the target proteins to the β-actin loading control.

-

Molecular Docking

This protocol provides a general workflow for performing molecular docking studies of this compound with Na+/K+-ATPase using AutoDock Vina.

Materials:

-

AutoDock Vina software

-

Molecular graphics software (e.g., PyMOL, Chimera)

-

3D structure of Na+/K+-ATPase (can be obtained from the Protein Data Bank, PDB)

-

3D structure of this compound

Procedure:

-

Protein and Ligand Preparation:

-

Prepare the Na+/K+-ATPase structure by removing water molecules and adding polar hydrogens.

-

Prepare the this compound structure by assigning charges and defining rotatable bonds.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the binding site of the Na+/K+-ATPase. The center and dimensions of the grid box should be chosen to cover the known binding pocket of cardiac glycosides.

-

-

Docking Simulation:

-

Run the AutoDock Vina simulation to dock this compound into the defined binding site of Na+/K+-ATPase.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

-

Visualize the interactions between this compound and the amino acid residues of the Na+/K+-ATPase binding site.

-

Conclusion

This compound is a promising natural product with potent and selective anticancer activity. Its mechanism of action through the inhibition of Na+/K+-ATPase and modulation of the Akt/NF-κB signaling pathway provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a framework for researchers to validate and expand upon the current understanding of this compound's biological activities, ultimately contributing to the development of novel cancer therapeutics.

References

The In-Depth Guide to Cryptanoside A's Inhibition of Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of Cryptanoside A on the Na+/K+-ATPase enzyme. This compound, a cardiac glycoside epoxide isolated from Cryptolepis dubia, has demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines, which is primarily attributed to its interaction with Na+/K+-ATPase.[1] This document details the quantitative data of this inhibition, the experimental methodologies for its characterization, and the associated signaling pathways.

Quantitative Data Presentation

The inhibitory effects of this compound on Na+/K+-ATPase and its cytotoxic impact on various cell lines have been quantified. The following tables summarize the key data for easy comparison.

Table 1: Enzymatic Inhibition of Na+/K+-ATPase

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Porcine cerebral cortex Na+/K+-ATPase | 1.2[1] |

| Digitoxin (Control) | Porcine cerebral cortex Na+/K+-ATPase | 0.16[1] |

Table 2: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | 0.1 - 0.5[1] |

| MDA-MB-231 | Breast Cancer | 0.1 - 0.5[1] |

| OVCAR3 | Ovarian Cancer | 0.1 - 0.5[1] |

| OVCAR5 | Ovarian Cancer | 0.1 - 0.5[1] |

| MDA-MB-435 | Melanoma | 0.1 - 0.5[1] |

| FT194 | Benign Fallopian Tube Epithelial | 1.1[1] |

Table 3: Comparative Cytotoxicity with Digoxin

| Compound | Cell Line (Benign) | IC50 (µM) |

| This compound | FT194 | 1.1[1] |

| Digoxin | FT194 | 0.16[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Na+/K+-ATPase Activity Assay

The enzymatic activity of Na+/K+-ATPase and its inhibition by this compound was determined using a luminescent ADP detection assay.

Principle: The assay quantifies the amount of ADP produced during the ATPase enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to the level of enzyme inhibition.

Protocol:

-

Enzyme and Substrate Preparation: A reaction buffer containing Na+/K+-ATPase from porcine cerebral cortex and its substrate, adenosine 5′-triphosphate (ATP), is prepared.

-

Reaction Setup: 10 µL of the 1x Na+/K+-ATPase reaction assay buffer is added to the wells of a 96-well plate.

-

Inhibitor Addition: 10 µL of either DMSO (vehicle control) or the test compound (this compound or digitoxin) dissolved in DMSO at various concentrations is added to the wells.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed, during which ATP is hydrolyzed to ADP by the active Na+/K+-ATPase.

-

ADP Detection: The amount of ADP generated is measured using the ADP-Glo™ Max Assay (Promega) according to the manufacturer's instructions. This involves a two-step process: first, terminating the ATPase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

-

Data Analysis: The luminescent signal is proportional to the ADP concentration. The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

The cytotoxicity of this compound against various human cancer and non-malignant cell lines was assessed using a CellTiter-Blue® Cell Viability Assay.

Principle: This assay measures the conversion of a redox dye (resazurin) to a fluorescent product (resorufin) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.

-

Reagent Addition: The CellTiter-Blue® reagent is added to each well and the plates are incubated for a specified period.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell viability, are calculated from the dose-response curves.

Western Blotting for Signaling Proteins

The effect of this compound on the expression of key signaling proteins was investigated by Western blotting.

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size, transferring them to a solid support, and then probing with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: MDA-MB-231 cells are treated with this compound (0.5 µM) or digoxin (0.48 µM) for 5 hours. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Akt, phospho-Akt, NF-κB p65).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathways and Molecular Interactions

The inhibition of Na+/K+-ATPase by this compound triggers a cascade of intracellular signaling events. Molecular docking studies have also provided insights into its binding mechanism.

Molecular Docking of this compound

Molecular docking simulations using AutoDock Vina have shown that this compound binds to the Na+/K+-ATPase.[1] The lactone unit of this compound inserts into the binding pocket of the enzyme in a manner similar to that of digoxin.[1] However, the overall binding pose of this compound differs from that of digoxin, which may account for the observed differences in their biological activities.[1]

Downstream Signaling Cascade

The binding of cardiac glycosides like this compound to the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates a series of downstream signaling pathways.

-

Akt and NF-κB Activation: Treatment of MDA-MB-231 breast cancer cells with this compound has been shown to increase the expression of phosphorylated Akt (p-Akt) and the p65 subunit of NF-κB.[1] This suggests that the cytotoxic effects of this compound may be mediated, in part, through the activation of the Akt and NF-κB signaling pathways. It is noteworthy that this compound did not show any effects on the expression of PI3K.[1]

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

Caption: Experimental workflow for characterizing this compound.

Caption: Proposed signaling pathway of this compound.

References

Unveiling the Cytotoxic Potential of Cryptanoside A: A Technical Guide for Researchers

An In-depth Examination of the Anti-cancer Properties of a Novel Cardiac Glycoside

This technical guide provides a comprehensive overview of the cytotoxic effects of Cryptanoside A, a cardiac glycoside epoxide isolated from the stems of Cryptolepis dubia. The document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer agents. It collates and presents key quantitative data, detailed experimental methodologies, and the elucidated signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary: Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. Notably, this compound exhibits a degree of selectivity for cancer cells over non-malignant cells.[1][2][3][4][5]

| Cell Line | Cancer Type | IC50 (μM) | Reference Compound (Digoxin) IC50 (μM) |

| HT-29 | Colon Cancer | 0.1–0.5 | Comparable |

| MDA-MB-231 | Breast Cancer | 0.1–0.5 | Comparable |

| OVCAR3 | Ovarian Cancer | 0.1–0.5 | Comparable |

| OVCAR5 | Ovarian Cancer | 0.1–0.5 | Comparable |

| MDA-MB-435 | Melanoma | 0.1–0.5 | Comparable |

| FT194 | Benign Fallopian Tube Epithelial | 1.1 | 0.16 |

Table 1: In vitro cytotoxicity of this compound against various human cancer cell lines and a non-malignant cell line. Data compiled from multiple sources.[1][2][3][4][5]

Core Mechanism of Action: Targeting Na+/K+-ATPase

The primary molecular target of this compound is the Na+/K+-ATPase (NKA), a ubiquitous transmembrane pump essential for maintaining cellular ion homeostasis.[1][2][3][4][5] Inhibition of NKA by this compound disrupts the sodium and potassium ion gradients, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an elevation of intracellular calcium levels.[1] The sustained high levels of cytoplasmic calcium are a key trigger for the induction of apoptosis in tumor cells.[1]

Furthermore, the inhibition of NKA by this compound initiates a cascade of downstream signaling events. While it does not appear to affect the expression of PI3K, it has been shown to increase the expression of both Akt and the p65 subunit of NF-κB.[1][2][3][4][5] The activation of Akt under cellular stress can be a pro-survival signal; however, in this context, the overwhelming apoptotic signals initiated by ionic imbalance likely supersede this effect. The modulation of the NF-κB pathway, a critical regulator of inflammation and cell survival, further contributes to the complex cellular response to this compound.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's cytotoxic effects and its mechanism of action.

Cell Culture and Maintenance

Human cancer cell lines (HT-29, MDA-MB-231, OVCAR3, OVCAR5, and MDA-MB-435) and the benign human fallopian tube secretory epithelial cell line (FT194) were used.[1] Cells were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Cells were ensured to be in the logarithmic growth phase before the commencement of any experiment.[1]

Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a standard colorimetric assay, such as the MTT or SRB assay, which measures cell viability.

Procedure:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated overnight to allow for cell attachment.[1]

-

Compound Treatment: The following day, cells were treated with various concentrations of this compound (typically in a serial dilution) or a vehicle control (DMSO). Paclitaxel was used as a positive control.[1]

-

Incubation: The plates were incubated for a period of 72 hours.[1]

-

Viability Assessment: After the incubation period, a viability reagent (e.g., MTT, SRB) was added to each well, and the plates were incubated for a further specified time to allow for the formation of a colored product.

-

Data Analysis: The absorbance of the wells was measured using a microplate reader. The IC50 values were then calculated by plotting the percentage of cell viability against the concentration of this compound.

Na+/K+-ATPase Activity Assay

The inhibitory effect of this compound on Na+/K+-ATPase activity was assessed using a luminescence-based assay.

Procedure:

-

Reaction Setup: The assay was performed in a 96-well plate. Each well contained the Na+/K+-ATPase enzyme, the test compound (this compound or Digoxin as a positive control), and a buffer solution.

-

ATP Addition: The reaction was initiated by the addition of ATP (5.0 μL of 5 mM) to each well.[1] The plate was then incubated at 37°C for 15 minutes.[1]

-

ADP Detection: Following the initial incubation, 25 μL of ADP-Glo™ Reagent was added, and the plate was incubated for an additional 40 minutes at room temperature to convert the ADP generated by the ATPase activity into a detectable signal.[1]

-

Luminescence Measurement: Finally, 50 μL of Kinase Detection Reagent was added, and after a 60-minute incubation at room temperature, the luminescence, which is proportional to the amount of ADP produced and thus the enzyme activity, was measured using a microplate reader.[1]

Western Blot Analysis

Western blotting was employed to investigate the effect of this compound on the expression levels of key proteins in the PI3K/Akt and NF-κB signaling pathways.

Procedure:

-

Cell Treatment and Lysis: MDA-MB-231 cells were treated with this compound (0.5 μM) or digoxin (0.48 μM) for 5 hours.[1] Following treatment, the cells were harvested and lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-Akt, Akt, the p65 and p50 subunits of NF-κB, and β-actin (as a loading control).

-

Detection: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Normalization: The band intensities of the target proteins were normalized to the corresponding β-actin bands to ensure equal protein loading.[1]

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the general workflow of the key experiments.

References

- 1. The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Cytotoxic Cardiac Glycoside (-)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Cryptanoside A: A Technical Overview of its Apoptosis-Inducing Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptanoside A, a cardiac glycoside epoxide isolated from the stems of Cryptolepis dubia, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its primary molecular target and downstream signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Quantitative Data: Cytotoxicity Profile

This compound exhibits potent cytotoxic activity against several human cancer cell lines, with IC50 values in the sub-micromolar range.[1][2][3] Notably, it displays a degree of selectivity for cancer cells over non-malignant cells.[1][2]

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HT-29 | Colon Cancer | 0.1 - 0.5 | [1][2][3] |

| MDA-MB-231 | Breast Cancer | 0.1 - 0.5 | [1][2][3] |

| OVCAR3 | Ovarian Cancer | 0.1 - 0.5 | [1][2][3] |

| OVCAR5 | Ovarian Cancer | 0.1 - 0.5 | [1] |

| MDA-MB-435 | Melanoma | 0.1 - 0.5 | [1][2][3] |

| FT194 | Benign Fallopian Tube | 1.1 | [1][2][3] |

Mechanism of Action: Signaling Pathways in Apoptosis Induction

The primary mechanism by which this compound induces apoptosis is through the direct inhibition of Na+/K+-ATPase (NKA).[1][2][4] This inhibition triggers a cascade of intracellular events culminating in programmed cell death.

Caption: this compound induced apoptosis signaling pathway.

The binding of this compound to Na+/K+-ATPase disrupts the sodium-potassium ion gradient across the cell membrane.[1] This leads to an increase in intracellular sodium, which in turn elevates cytoplasmic calcium levels.[1] The rise in cytoplasmic calcium enhances its uptake into the endoplasmic reticulum, a process that can trigger the apoptotic cascade.[1]

Furthermore, treatment with this compound has been shown to increase the expression of Akt and the p65 subunit of NF-κB, while having no effect on PI3K expression.[1][2][4] Akt and NF-κB are crucial signaling proteins involved in cell survival and proliferation, and their modulation by this compound likely contributes to its cytotoxic effects, although the precise interplay in this context requires further elucidation.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound-induced apoptosis. These should be adapted and optimized for specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for a typical MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting:

-

Suspension cells: Transfer cells into a microcentrifuge tube.

-

Adherent cells: Remove the medium, wash with PBS, and detach the cells using a gentle dissociation agent like trypsin. Inactivate the trypsin with a serum-containing medium and transfer the cells to a microcentrifuge tube.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression Analysis

This protocol is for analyzing changes in the expression of key proteins in the apoptotic pathway, such as Akt and NF-κB.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Akt, anti-p65 NF-κB, and a loading control like anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a potent inducer of apoptosis in various cancer cell lines, primarily through the inhibition of Na+/K+-ATPase. Its ability to modulate the Akt and NF-κB signaling pathways further underscores its potential as a novel anticancer agent. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic applications of this compound and its derivatives. Future studies should focus on elucidating the precise downstream effectors of the signaling cascade and evaluating its in vivo efficacy and safety.

References

- 1. The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cytotoxic Cardiac Glycoside (-)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of Cryptanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptanoside A, a cardiac glycoside, has emerged as a compound of interest in preclinical research due to its potent biological activities. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, with a focus on its cytotoxic effects and its influence on key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a non-malignant cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| HT-29 | Colon Cancer | 0.1 - 0.5[1][2][3][4][5] |

| MDA-MB-231 | Breast Cancer | 0.1 - 0.5[1][2][3][4][5] |

| OVCAR3 | Ovarian Cancer | 0.1 - 0.5[1][2][3][4][5] |

| OVCAR5 | Ovarian Cancer | 0.1 - 0.5[1][2][3][4][5] |

| MDA-MB-435 | Melanoma | 0.1 - 0.5[1][2][3][4][5] |

| FT194 | Benign Fallopian Tube Epithelial | 1.1[1][2][3][4][5] |

Experimental Protocols

Cell Viability Assay

The cytotoxic activity of this compound was determined using the CellTiter-Blue® Cell Viability Assay.[6] This assay provides a fluorometric method for estimating the number of viable cells.

Principle: The assay is based on the ability of living cells to convert a redox dye, resazurin, into a fluorescent end product, resorufin. Nonviable cells lose this metabolic capacity and thus do not generate a fluorescent signal.[1][3]

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound or a vehicle control and incubated for 72 hours.[1]

-

Reagent Addition: Following the incubation period, 20 µL of CellTiter-Blue® Reagent was added to each well containing 100 µL of culture medium.[4][7]

-

Incubation: The plates were incubated for 1-4 hours at 37°C.[3][4]

-

Fluorescence Measurement: The fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2][4]

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Na+/K+-ATPase Activity Assay

The inhibitory effect of this compound on Na+/K+-ATPase activity was assessed using the ADP-Glo™ Max Assay.[6]

Principle: This assay quantifies the amount of ADP produced in the ATPase reaction. The generated ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the Na+/K+-ATPase activity.[8][9]

Protocol:

-

Reaction Setup: The Na+/K+-ATPase reaction was initiated by adding the enzyme to a reaction mixture containing ATP and other necessary components, in the presence or absence of this compound.

-

Reaction Termination and ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent was added to terminate the ATPase reaction and deplete the remaining ATP.[8][9] This mixture was incubated for 40 minutes at room temperature.[9][10]

-

ADP to ATP Conversion and Signal Generation: ADP-Glo™ Max Detection Reagent was then added to convert ADP to ATP and to generate a luminescent signal through a luciferase reaction.[8][9] This was incubated for 30-60 minutes at room temperature.[10]

-

Luminescence Measurement: The luminescence was measured using a luminometer.

-

Data Analysis: The inhibition of Na+/K+-ATPase activity was determined by comparing the luminescence in the presence of this compound to the control.

Western Blotting

The effect of this compound on the expression and phosphorylation of proteins in the Akt and NF-κB signaling pathways was analyzed by western blotting.[6] MDA-MB-231 cells were treated with 0.5 µM of this compound for 72 hours for these experiments.[6]

Principle: This technique uses specific antibodies to detect target proteins that have been separated by size through gel electrophoresis and transferred to a membrane.

General Protocol:

-

Cell Lysis: MDA-MB-231 cells were treated with this compound, harvested, and then lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates was determined to ensure equal loading.

-

Gel Electrophoresis: The protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane was incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., Akt, phospho-Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands was quantified to determine the relative protein expression levels.

In Vitro Anti-inflammatory and Antioxidant Studies

Based on the conducted literature search, there is no direct evidence available for the in vitro anti-inflammatory or antioxidant activities of purified this compound. While extracts from Cryptolepis dubia (the plant from which this compound is isolated) have shown anti-inflammatory and chondroprotective effects, and other compounds from related plants have demonstrated nitric oxide production inhibition, these activities have not been specifically attributed to this compound itself.[1][4] Further research is required to determine if this compound possesses these properties.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound leading to cancer cell cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship of Molecular Effects

Caption: Logical relationship of the molecular effects of this compound in vitro.

References

- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.jp]

- 2. real-research.com [real-research.com]

- 3. promega.com [promega.com]

- 4. promega.in [promega.in]

- 5. researchgate.net [researchgate.net]

- 6. The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebiotrade.com [ebiotrade.com]

- 8. ADP-Glo™ Max Assay [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. ulab360.com [ulab360.com]

Methodological & Application

Application Note: Extraction and Purification of Cryptanoside A

Introduction

Note: No specific scientific literature or established protocols for a compound named "Cryptanoside A" were found in the public domain. This document, therefore, presents a generalized, robust protocol for the extraction and purification of a novel, hypothetical triterpenoid glycoside, herein referred to as this compound, from a plant matrix. The methodologies described are based on established principles for the isolation of bioactive saponins and glycosides from natural products.

Glycosides are a diverse class of secondary metabolites in plants, playing crucial roles in defense, signaling, and chemical storage.[1][2] Many plant-derived glycosides, such as saponins, exhibit significant pharmacological activities and are of great interest to the drug development industry.[1] The successful isolation of these compounds in high purity is a critical first step for structural elucidation, bioactivity screening, and further preclinical development.

This application note provides a detailed, multi-step protocol for the extraction, fractionation, and purification of the hypothetical bioactive compound this compound from a plant source. The workflow is designed to efficiently remove common interfering substances like pigments and lipids, and to isolate the target compound with high purity using a combination of liquid-liquid partitioning and multi-stage chromatography.

I. Materials and Equipment

Solvents and Reagents:

-

Methanol (ACS Grade)

-

Ethanol (96% v/v)

-

n-Hexane (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

n-Butanol (ACS Grade)

-

Deionized Water

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Silica Gel (60-120 mesh) for Column Chromatography

-

Reversed-Phase C18 Silica Gel (40-63 µm) for Preparative HPLC

-

TLC Plates (Silica Gel 60 F254)

Equipment:

-

Grinder or Mill

-

Soxhlet Extractor or Large-scale Maceration Vessels

-

Rotary Evaporator

-

Separatory Funnels (2L and 4L)

-

Glass Chromatography Columns

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) System with a Diode Array Detector (DAD)[3][4]

-

Analytical HPLC System

-

Lyophilizer (Freeze-dryer)

-

Vortex Mixer

-

Ultrasonic Bath

II. Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol describes the initial extraction of total metabolites from the dried plant material.

-

Preparation of Plant Material:

-

Dry the source plant material (e.g., leaves, roots) at 40°C in a ventilated oven until a constant weight is achieved.

-

Grind the dried material into a coarse powder (approx. 20-40 mesh) to increase the surface area for extraction.[5]

-

-

Solvent Extraction:

-

Perform an exhaustive extraction using 80% aqueous methanol.[5] Use a solid-to-solvent ratio of 1:10 (w/v).

-

Macerate the plant powder in the solvent for 24 hours with continuous stirring at room temperature. Repeat this process three times.

-

Alternatively, for more efficient extraction, use a Soxhlet apparatus for 12-18 hours.

-

Combine the extracts from all repetitions and filter to remove solid plant debris.

-

-

Concentration:

-

Concentrate the filtered methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting product is the crude aqueous extract. This can be lyophilized to yield a dry crude extract powder.

-

Protocol 2: Liquid-Liquid Fractionation

This protocol separates compounds based on their polarity to enrich the glycoside fraction.

-

Resuspension:

-

Resuspend the crude aqueous extract (or lyophilized powder) in deionized water to its original pre-evaporation volume.

-

-

Defatting:

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of n-hexane.

-

Shake the funnel vigorously for 5 minutes and allow the layers to separate.

-

Drain the lower aqueous layer. Discard the upper n-hexane layer, which contains non-polar compounds like lipids and chlorophyll. Repeat this step three times.

-

-

Fractionation by Polarity:

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity.

-

First, extract three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

-

Next, extract the remaining aqueous layer three times with an equal volume of water-saturated n-butanol. Combine the n-butanol fractions.

-

Rationale: Triterpenoid glycosides like this compound are expected to partition predominantly into the n-butanol fraction.

-

-

Concentration of Fractions:

-

Concentrate the ethyl acetate and n-butanol fractions separately to dryness using a rotary evaporator.

-

The n-butanol fraction, now enriched with this compound, will be used for further purification.

-

Protocol 3: Purification by Column Chromatography

This protocol provides an initial purification step to separate the major compound classes within the n-butanol fraction.

-

Column Packing:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Equilibrate the column with the starting mobile phase (e.g., 100% ethyl acetate).

-

-

Sample Loading:

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.

-

-

Elution:

-

Elute the column with a step gradient of increasing polarity, for example, using mixtures of ethyl acetate and methanol.

-

A typical gradient could be: 100% Ethyl Acetate -> 9:1 Ethyl Acetate:Methanol -> ... -> 100% Methanol.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

Concentrate the combined, enriched fractions to dryness.

-

Protocol 4: Final Purification by Preparative HPLC

This protocol achieves the final purification of this compound to a high degree of purity.[6]

-

Method Development:

-

Develop a separation method on an analytical HPLC system using a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Optimize the gradient to achieve good resolution of the target peak from impurities.

-

-

Scale-Up to Preparative HPLC:

-

Scale up the analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.[4]

-